

in vitro testing of 2-Aminoethanesulfonamide hydrochloride derivatives

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Compound of Interest

Compound Name: 2-Aminoethanesulfonamide
hydrochloride

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A Comparative Guide to the In Vitro Performance of 2-Aminoethanesulfonamide (Taurinamide) Derivatives and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 2-aminoethanesulfonamide (taurinamide) derivatives and other relevant sulfonamide compounds. Due to a scarcity of publicly available data specifically on **2-aminoethanesulfonamide hydrochloride** derivatives, this guide focuses on the broader class of taurinamide derivatives and related sulfonamides, for which in vitro testing data is more readily available. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the anticancer, antibacterial, and antioxidant activities of various sulfonamide derivatives based on in vitro studies.

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound/Derivative	Cell Line	IC50 / GI50 (μM)	Reference
Pyrrolidine 4p (a taurine derivative)	HL-60	76.7	[1]
2,5-Dichlorothiophene-3-sulfonamide (8b)	HeLa	7.2 ± 1.12	[2]
MDA-MB231	4.62 ± 0.13	[2]	
MCF-7	7.13 ± 0.13	[2]	
N-ethyl toluene-4-sulphonamide (8a)	HeLa, MCF-7, MDA-MB-231	10.91 to 19.22	[2]
Compound 23	MCF-7	0.0977	[3]
Compound 16d	HeLa	< 10 μg/mL	[4]
Compound 17a	HeLa	< 10 μg/mL	[4]
Compound 17d	HeLa	< 10 μg/mL	[4]
Compound 16c	SKOV-3	7.87-70.53 μg/mL	[4]
Compound 16d	SKOV-3	7.87-70.53 μg/mL	[4]
Compound 16c	MCF-7	11.20-93.46 μg/mL	[4]
Compound 16d	MCF-7	11.20-93.46 μg/mL	[4]
Compound 17a	MCF-7	11.20-93.46 μg/mL	[4]
Compound 17c	MCF-7	11.20-93.46 μg/mL	[4]

Table 2: Antibacterial Activity of Sulfonamide Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)	S. aureus ATCC 29213	32	[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)	S. aureus ATCC 29213	64	[5]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)	S. aureus ATCC 29213	128	[5]
Thioetherhydroxyethyl sulfonamide 8c	E. coli ATCC 25922	0.125	[6]
Thioetherhydroxyethyl sulfonamide 9e	E. coli ATCC 25922	0.125	[6]
Sulfonamide derivative 1b	S. aureus (40 clinical isolates)	64 - 512	[7]
N-phenyl-2-phthalimidotaurinamide (4, 7)	E. faecalis	(equipotent to gentamicin)	[8]

Table 3: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

Compound/Derivative	Assay	Activity (%)	Reference
Compound 8 (p-Cl)	DPPH	90.09	[9]
SOD-mimic	99.02	[9]	
Compound 10 (m-NO ₂)	SOD-mimic	92.05	[9]
Compound 6	SOD-mimic	64.14	[9]
Compound 9	SOD-mimic	50.54	[9]
Compound 12	SOD-mimic	69.31	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells (e.g., HeLa, MCF-7, SKOV-3) are seeded in 96-well plates at a density of 1×10^4 to 5×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized bacterial suspension is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 16-20 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DPPH Radical Scavenging Assay for Antioxidant Activity

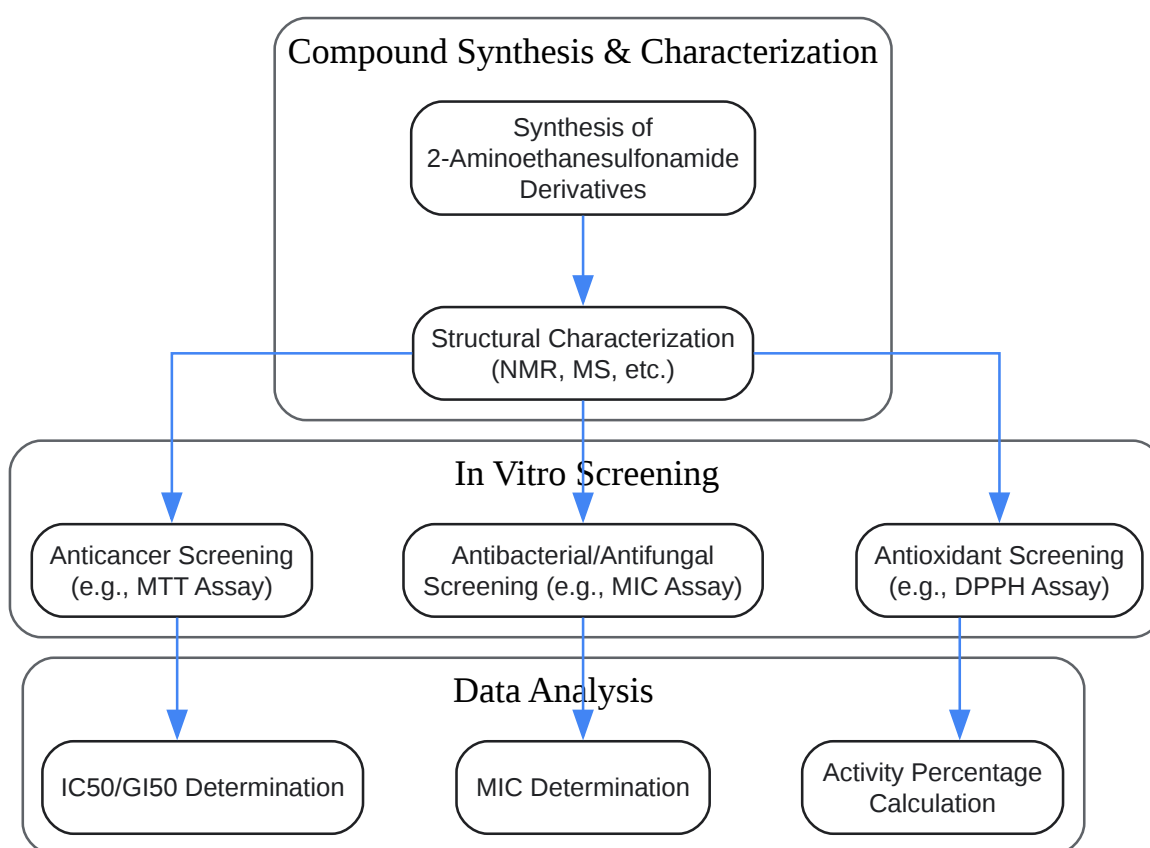
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

- **Reaction Mixture:** A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., methanol or ethanol).
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- **Absorbance Measurement:** The absorbance of the solution is measured at a wavelength of approximately 517 nm.

- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

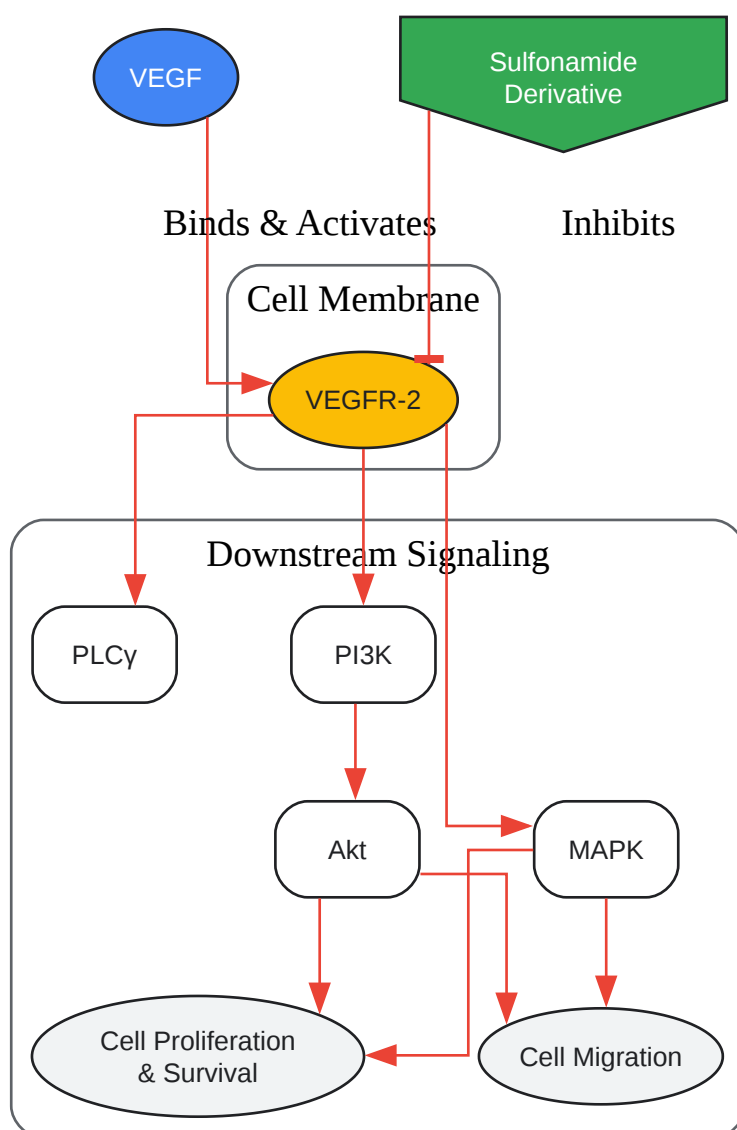
Mandatory Visualization

The following diagrams illustrate a general experimental workflow for in vitro screening and a key signaling pathway targeted by some sulfonamide derivatives.



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Caption: General experimental workflow for in vitro testing.



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Caption: VEGFR-2 signaling pathway inhibition by sulfonamides.

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